3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine
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Overview
Description
3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with cyclopropylmethyl, methyl, and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The cyclopropylmethyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, are often employed to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethyl)-1-methyl-4-ethyl-1h-pyrazol-5-amine
- 3-(Cyclopropylmethyl)-1-methyl-4-butyl-1h-pyrazol-5-amine
Uniqueness
3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Biological Activity
3-(Cyclopropylmethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The biological activity of this compound is largely attributed to its interaction with various protein targets. Pyrazole derivatives have been noted for their ability to modulate enzyme activity and receptor interactions, particularly in the context of cancer and inflammatory diseases.
Key Mechanistic Insights:
- Inhibition of Protein Interactions : The compound has been shown to disrupt protein-protein interactions (PPIs), which are crucial in many signaling pathways involved in tumorigenesis .
- Targeting Kinases : Similar pyrazole derivatives have demonstrated kinase inhibition, which is vital for controlling cell proliferation and survival .
Biological Activity Overview
The biological activities reported for this compound include:
Activity | Description |
---|---|
Anticancer | Exhibits potential as an anticancer agent by inhibiting specific kinases. |
Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |
Neuroprotective | Potential protective effects in neurodegenerative models. |
Case Studies and Research Findings
Several studies have explored the biological effects of similar pyrazole compounds, providing insights into the potential applications of this compound.
- Anticancer Properties :
- Neuroprotective Effects :
- Anti-inflammatory Activity :
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-(cyclopropylmethyl)-2-methyl-4-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-3-4-9-10(7-8-5-6-8)13-14(2)11(9)12/h8H,3-7,12H2,1-2H3 |
InChI Key |
PYCZOTLPQGFPOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(N=C1CC2CC2)C)N |
Origin of Product |
United States |
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